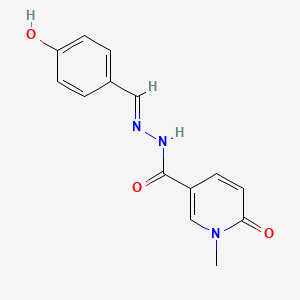![molecular formula C17H21N5O2 B6130868 N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that regulates cellular metabolism and energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mecanismo De Acción
A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide by binding to the γ-subunit of the enzyme, which induces a conformational change that allows for phosphorylation of the α-subunit by upstream kinases. This phosphorylation event activates this compound and leads to downstream effects on cellular metabolism and energy homeostasis. A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects on cellular metabolism and energy homeostasis. In vitro studies have demonstrated that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells. In vivo studies have shown that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments. It is a small molecule activator of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, which makes it easy to use and manipulate in vitro and in vivo experiments. A-769662 has also been shown to have potent and specific effects on this compound activation, which makes it a valuable tool for studying cellular metabolism and energy homeostasis. However, A-769662 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and use in experiments. A-769662 is also a synthetic compound, which can limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on A-769662. One potential area of research is the development of more potent and specific activators of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide. Another area of research is the identification of novel targets and pathways that are regulated by A-769662 and this compound activation. Additionally, further studies are needed to investigate the potential therapeutic applications of A-769662 in treating metabolic disorders such as diabetes, obesity, and cancer.
Métodos De Síntesis
A-769662 is a synthetic compound that was first described in 2008 by Abbott Laboratories. The synthesis of A-769662 involves the reaction of 3-furancarboxylic acid with 1-adamantylamine, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The final product is obtained by the addition of furfurylamine and subsequent purification steps.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In vitro studies have shown that A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide and increases glucose uptake in skeletal muscle cells, which can improve insulin sensitivity and glucose homeostasis. In vivo studies have demonstrated that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Propiedades
IUPAC Name |
N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-19-21-22(20-11)17-7-12-4-13(8-17)6-16(5-12,10-17)18-15(23)14-2-3-24-9-14/h2-3,9,12-13H,4-8,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHWEGXFIWSFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)

![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6130806.png)
![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)

![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
